1-Ethoxyhexane;1-propoxyhexane
Overview
Description
1-Ethoxyhexane;1-propoxyhexane: are a class of non-ionic surfactants derived from the reaction of alcohols containing 6 to 12 carbon atoms with ethylene oxide and propylene oxide. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, wetting, and dispersing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of alcohols, C6-12, ethoxylated propoxylated involves the alkoxylation of alcohols with ethylene oxide and propylene oxide. The process typically includes the following steps:
Initiation: The alcohol initiator is catalyzed.
Propoxylation: Propylene oxide is added to the alcohol under controlled conditions.
Ethoxylation: Ethylene oxide is subsequently added to the propoxylated alcohol.
Neutralization: The resulting alkoxylate is neutralized with acid.
Industrial Production Methods: : Industrial production of these compounds involves the use of specialized reactors where the alcohol is first propoxylated and then ethoxylated. The reaction is highly exothermic and requires careful control of temperature and pressure to avoid thermal runaway. Potassium hydroxide is commonly used as a catalyst .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-Ethoxyhexane;1-propoxyhexane can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: These compounds can be reduced to form simpler alcohols.
Substitution: They can participate in substitution reactions where the ethoxylated or propoxylated groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with new functional groups replacing the ethoxylated or propoxylated groups.
Scientific Research Applications
Chemistry
- Used as emulsifiers in the formulation of various chemical products.
- Serve as intermediates in the synthesis of other surfactants .
Biology
- Employed in the preparation of biological buffers and reagents.
- Used in the formulation of detergents for cell lysis and protein extraction .
Medicine
- Utilized in the formulation of pharmaceutical products, particularly in drug delivery systems.
- Act as solubilizing agents for poorly soluble drugs .
Industry
- Widely used in the production of household and industrial cleaning products.
- Serve as dispersing agents in paints, coatings, and agricultural formulations .
Mechanism of Action
The mechanism of action of alcohols, C6-12, ethoxylated propoxylated primarily involves their ability to reduce surface tension and enhance the solubility of hydrophobic substances. These compounds interact with both hydrophilic and hydrophobic molecules, allowing them to form micelles and emulsions. The molecular targets include various hydrophobic and hydrophilic surfaces, and the pathways involved are related to the formation of micelles and the stabilization of emulsions .
Comparison with Similar Compounds
Similar Compounds
Alcohols, C10-12, ethoxylated propoxylated: Similar in structure but with a different carbon chain length.
Alcohols, C12-18, ethoxylated propoxylated: Longer carbon chain length, leading to different physical properties.
Alcohols, C9-11, ethoxylated propoxylated: Slightly shorter carbon chain length.
Uniqueness
- The specific carbon chain length (C6-12) provides a balance between hydrophilicity and hydrophobicity, making these compounds particularly effective as surfactants.
- The combination of ethoxylation and propoxylation imparts unique properties such as enhanced solubility and stability in various formulations .
Properties
IUPAC Name |
1-ethoxyhexane;1-propoxyhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O.C8H18O/c1-3-5-6-7-9-10-8-4-2;1-3-5-6-7-8-9-4-2/h3-9H2,1-2H3;3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUGCFPIWBMXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC.CCCCCCOCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68937-66-6 | |
Record name | Alcohols, C6-12, ethoxylated propoxylated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C6-12, ethoxylated propoxylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C6-12, ethoxylated propoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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